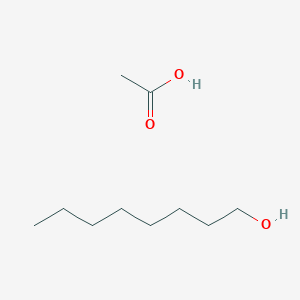

Acetic acid--octan-1-ol (1/1)

Description

Contextualization of Binary Liquid Mixtures in Chemical Sciences

Binary liquid mixtures, composed of two distinct chemical components, are fundamental to numerous natural and industrial processes. Their study provides a simplified yet insightful window into the complex world of multi-component solutions. By examining the thermodynamic and spectroscopic properties of these mixtures, scientists can elucidate the nature and strength of intermolecular interactions. These interactions, which include hydrogen bonding, dipole-dipole forces, and van der Waals forces, dictate the physical and chemical behavior of the solution, such as its volume, viscosity, and phase equilibrium.

Significance of Carboxylic Acid-Alcohol Interactions in Solution Chemistry

The interaction between carboxylic acids and alcohols is of particular interest due to the formation of strong hydrogen bonds. This leads to the creation of various associated species, including dimers and trimers of the acid itself, as well as complexes between the acid and alcohol molecules. ukessays.com The extent of this association significantly influences the mixture's properties. In industrial settings, these interactions are pivotal in processes like esterification, where an acid and an alcohol react to form an ester and water, often with the aid of a catalyst. academie-sciences.fr Understanding the behavior of the initial reactant mixture is essential for optimizing reaction conditions and maximizing product yield.

Specific Research Challenges and Opportunities Posed by the Acetic Acid--Octan-1-ol (1/1) System

Furthermore, the study of this system is relevant to liquid-liquid extraction processes. For instance, octan-1-ol is used as a solvent to extract acetic acid from aqueous solutions. researchgate.netacs.orgacs.org Understanding the thermodynamics of the acetic acid-octan-1-ol interaction is crucial for designing and optimizing such separation processes.

Overview of Current Research Landscape and Identified Knowledge Gaps

Current research on the acetic acid and n-alkanol systems has explored various thermodynamic properties. Studies have measured excess molar volumes, which provide insight into the packing efficiency of the molecules in the mixture. scivisionpub.comresearchgate.net For the related system of acetic acid and n-butanol, excess molar enthalpies have been determined, revealing the heat effects of mixing. mdpi.com Research has also delved into the kinetics of the esterification reaction between acetic acid and 1-octanol (B28484). researchgate.net

However, a comprehensive dataset for the specific equimolar acetic acid--octan-1-ol system is not extensively available in a single source. While studies on related systems provide valuable context, direct experimental data on the thermodynamic, spectroscopic, and transport properties of the 1:1 mixture are necessary for a complete understanding. There is a particular need for more data on vapor-liquid equilibria and solid-liquid equilibria to fully characterize the phase behavior of this system.

Scope and Objectives of Academic Inquiry into the Designated System

The primary objective of academic inquiry into the acetic acid--octan-1-ol (1/1) system is to develop a comprehensive understanding of its physicochemical properties. This involves:

Thermodynamic Characterization: Measuring and modeling key thermodynamic properties such as excess molar volume, excess molar enthalpy, and activity coefficients. This data is essential for predicting the behavior of the system under different conditions of temperature and pressure.

Spectroscopic Analysis: Employing techniques like Fourier-transform infrared (FTIR) spectroscopy to identify the types and extent of intermolecular hydrogen bonding present in the mixture. academie-sciences.fr

Phase Equilibrium Studies: Determining the vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) data to understand the phase behavior of the system. acs.orgjst.go.jp This is critical for the design of separation processes.

Modeling of Intermolecular Interactions: Using the experimental data to develop and refine thermodynamic models, such as the NRTL and UNIQUAC models, that can accurately predict the behavior of the system. acs.orgacs.org

By achieving these objectives, researchers can contribute to a more fundamental understanding of solution chemistry and provide valuable data for the design and optimization of industrial processes involving carboxylic acids and alcohols.

Research Findings in Tabular Format

To provide a clearer picture of the experimental work conducted on systems involving acetic acid and octan-1-ol, the following data tables summarize key research findings.

| System | Property Measured | Temperature (K) | Key Findings |

| Water + Acetic Acid + 1-Octanol | Liquid-Liquid Equilibrium (LLE) | 298 to 328 | The system exhibits type 1 LLE behavior. The experimental data were successfully correlated with the NRTL and UNIQUAC thermodynamic models. acs.org |

| Acetic Acid + 1-Octanol | Esterification Kinetics (with catalyst) | 333 to 358 | The uncatalyzed reaction is a second-order reversible reaction. In the presence of an Amberlyst 36 catalyst, the reaction follows an Eley-Rideal mechanism. The equilibrium constant was found to be 60.7 and independent of the temperature range studied. researchgate.net |

| Acetic Acid + n-Butanol | Excess Molar Enthalpy (HE) | 313.15 | The excess molar enthalpies are positive across the entire composition range, with a maximum value of 475.2 J·mol-1 at an acetic acid mole fraction of 0.6092. mdpi.com |

| Ethyl Acetate (B1210297) + 1-Octanol | Density (ρ), Sound Velocity (u) | 303.15 | From the experimental data, excess molar volume (VE) and deviation in isentropic compressibility (ΔKs) were calculated. The negative VE values suggest strong intermolecular interactions. scivisionpub.com |

| Rifapentine (B610483) in Acetic Acid + n-Octanol | Solubility | 278.15 to 323.15 | The solubility of rifapentine was measured in binary solvent mixtures of acetic acid and n-octanol. The experimental data were well-correlated with a semiempirical equation. researchgate.net |

Properties

CAS No. |

59461-57-3 |

|---|---|

Molecular Formula |

C10H22O3 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

acetic acid;octan-1-ol |

InChI |

InChI=1S/C8H18O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h9H,2-8H2,1H3;1H3,(H,3,4) |

InChI Key |

DNKHEORCFQHULZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Theoretical Foundations and Computational Modeling of Acetic Acid Octan 1 Ol 1/1 Interactions

Advanced Theories of Solution Thermodynamics for Non-Ideal Binary Systems

Classical thermodynamics provides a framework for understanding energy and equilibrium, but for non-ideal mixtures, a molecular-level perspective is required. Advanced theories of solution thermodynamics aim to connect the macroscopic properties of the mixture to the microscopic interactions of its components.

Statistical mechanics serves as the bridge between the molecular and macroscopic worlds. For a system like acetic acid and octan-1-ol, this approach seeks to calculate the thermodynamic properties of the mixture by considering the statistical distribution of all possible molecular states and configurations. The central quantity is the partition function, which encapsulates the energy levels of the system.

In the case of acetic acid, computational models based on statistical mechanics and quantum mechanics have been developed to describe the equilibrium between its monomer and dimer forms in the vapor phase nih.govresearchgate.net. These models highlight that acetic acid does not exist as a single species but as an equilibrium mixture of single molecules and hydrogen-bonded pairs nih.govresearchgate.net. When mixed with octan-1-ol, the complexity increases as new equilibria involving octan-1-ol self-association and acid-alcohol cross-association are introduced. A full statistical mechanical treatment would involve calculating the partition function for the entire liquid mixture, a task that requires significant computational resources and accurate potential energy functions describing the intermolecular forces.

Lattice theories provide a simplified model for understanding the thermodynamics of mixing. The most well-known of these is the Flory-Huggins theory, which was initially developed for polymer solutions fiveable.mewikipedia.org. This model represents the solution as a three-dimensional lattice, where each site is occupied by either a solvent molecule or a segment of a polymer chain fiveable.me.

The Flory-Huggins framework is particularly useful for accounting for the combinatorial entropy of mixing when the components have significantly different sizes, which is relevant for the relatively small acetic acid molecule and the larger octan-1-ol molecule with its eight-carbon chain libretexts.org. The theory calculates the Gibbs free energy of mixing based on volume fractions rather than mole fractions and includes an interaction parameter (χ, chi) to account for the enthalpy of interaction between the components wikipedia.orglibretexts.org.

However, the applicability of the basic Flory-Huggins theory to the acetic acid--octan-1-ol system is limited. A key assumption of the model is the random arrangement of molecules, which breaks down in systems with strong, specific interactions like hydrogen bonds fiveable.mewustl.edu. The formation of well-defined acid dimers, alcohol chains, and acid-alcohol complexes is a non-random process that is not captured by the single interaction parameter in the original theory wustl.edukinampark.com. Extensions to the theory have been developed to account for such specific interactions, but they add considerable complexity to the model.

Molecular Interaction Theories Applied to Carboxylic Acid-Alcohol Complexes

Hydrogen bonding is the most significant intermolecular force in this system. It is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom, such as oxygen mdpi.com. Both acetic acid and octan-1-ol can act as both hydrogen bond donors (via the hydroxyl hydrogen) and hydrogen bond acceptors (via the lone pairs on the oxygen atoms) nih.gov.

This dual capability leads to a complex network of competing hydrogen bonds:

Acetic Acid Self-Association: Acetic acid molecules readily form stable cyclic dimers through two strong hydrogen bonds. This dimerization is a dominant feature of pure liquid acetic acid.

Octan-1-ol Self-Association: Alcohol molecules tend to form linear chains of varying lengths through hydrogen bonding.

Acid-Alcohol Cross-Association: A hydrogen bond can form between the hydroxyl hydrogen of acetic acid and an oxygen atom of octan-1-ol, or between the hydroxyl hydrogen of octan-1-ol and the carbonyl oxygen of acetic acid.

| Mole Fraction Acetic Acid (xAcOH) | Excess Molar Enthalpy (HmE / J·mol-1) |

|---|---|

| 0.1011 | 220.3 |

| 0.2015 | 367.6 |

| 0.3013 | 445.8 |

| 0.4012 | 474.9 |

| 0.5007 | 473.1 |

| 0.6092 | 475.2 |

| 0.7041 | 411.3 |

| 0.8011 | 309.8 |

| 0.9056 | 162.7 |

Beyond hydrogen bonding, other forces also contribute to the intermolecular potential.

Dipole-Dipole Interactions: The carbonyl group (C=O) in acetic acid and the hydroxyl groups (-OH) in both molecules are highly polar, creating significant permanent molecular dipoles. These dipoles align to create attractive electrostatic interactions.

The balance of these interactions is crucial. While hydrogen bonding dominates the behavior of the polar functional groups, the cumulative effect of dispersion forces along the octyl chain significantly influences the solubility and mixing properties. The hydrophobic nature of the alkyl chain must be accommodated within the hydrogen-bonded network of the polar heads.

Predictive Activity Coefficient Models for Acetic Acid--Octan-1-ol (1/1)

To quantitatively model the vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) of non-ideal systems, thermodynamic models based on activity coefficients are employed. The activity coefficient, γ, corrects the ideal solution assumption for real intermolecular interactions. For the acetic acid--octan-1-ol mixture, γ is a strong function of composition and temperature.

Several models can be used, falling broadly into two categories: local composition models and group contribution models.

Local Composition Models (NRTL, UNIQUAC): Models like the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) are based on the concept of local composition scielo.brresearchgate.net. They assume that the composition of molecules in the immediate vicinity of a central molecule is different from the bulk composition due to varying interaction energies. These models use binary interaction parameters that are regressed from experimental VLE or LLE data for each pair of components in the mixture mdpi.comscielo.br. For systems involving associating components like acetic acid, these models can provide a good correlation of experimental data mdpi.comscielo.br.

Group Contribution Models (UNIFAC): The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a powerful predictive tool because it estimates activity coefficients based on the functional groups that make up the molecules, rather than the molecules themselves wikipedia.org. The model assumes that the activity coefficient is determined by interactions between these functional groups. Acetic acid is treated as a combination of a "CH3" group and a "COOH" group, while octan-1-ol is composed of one "CH3" group, seven "CH2" groups, and one "OH" group.

The activity coefficient is calculated from a combinatorial part, which accounts for molecular size and shape differences, and a residual part, which accounts for group interaction energies core.ac.uk. The residual part depends on binary interaction parameters between pairs of functional groups, which have been determined by fitting a large amount of experimental data for many different chemical systems uea.ac.uk. This allows for the prediction of phase equilibria for systems where no experimental data are available wikipedia.org.

| Main Group (m) | Main Group (n) | amn (K) | anm (K) |

|---|---|---|---|

| CH2 (alkanes) | OH (alcohols) | 986.5 | 156.4 |

| CH2 (alkanes) | COOH (acids) | 663.0 | 247.2 |

| OH (alcohols) | COOH (acids) | -151.0 | 199.0 |

| H2O (water) | COOH (acids) | 66.17 | -145.9 |

The parameters in Table 2 quantify the energetic interactions between the functional groups. For example, the large positive value for a(CH2, OH) indicates a strong repulsion between nonpolar alkane groups and polar hydroxyl groups, reflecting their tendency to segregate. Conversely, the negative value for a(OH, COOH) suggests a net attraction between alcohol and carboxylic acid groups, although this single parameter must average the complex effects of breaking and forming multiple hydrogen bonds.

Non-Random Two-Liquid (NRTL) and Universal Quasichemical (UNIQUAC) Models

The Non-Random Two-Liquid (NRTL) and Universal Quasichemical (UNIQUAC) models are widely used activity coefficient models in chemical engineering for describing the phase equilibria of liquid mixtures. wikipedia.orgwikipedia.org These models are particularly suited for systems exhibiting non-ideal behavior, such as the mixture of a polar carboxylic acid (acetic acid) and a long-chain alcohol (octan-1-ol).

The NRTL model, introduced by Renon and Prausnitz in 1968, is a local composition model based on Wilson's hypothesis that the local concentration of molecules around a central molecule differs from the bulk concentration. wikipedia.org This difference arises from the varying interaction energies between like and unlike molecules. The NRTL model uses three adjustable parameters for each binary pair to correlate the activity coefficients with the mole fractions in the liquid phase. researchgate.net

The UNIQUAC model, developed by Abrams and Prausnitz, is also a local composition model but is considered a second-generation activity coefficient model because it includes both an entropy and an enthalpy term in its expression for the excess Gibbs energy. wikipedia.org This provides a more comprehensive description of the molecular interactions. The UNIQUAC model depends on experimentally determined interaction parameters between the molecules in the system. qu.edu.qa

For the ternary system of water, acetic acid, and 1-octanol (B28484), both the NRTL and UNIQUAC models have been used to describe the liquid-liquid equilibrium (LLE). acs.org The binary interaction parameters for these models are typically estimated by fitting them to experimental LLE data. The accuracy of these models is often evaluated using the root mean square deviation (RMSD) between the calculated and experimental mass fractions. Studies have shown that both models can suitably describe the phase behavior of systems containing acetic acid and 1-octanol, with the NRTL model sometimes providing a slightly more accurate correlation of the equilibrium compositions. qu.edu.qaacs.org

| Model | Optimization Method | Mean RMSD |

| NRTL | Particle Swarm Optimization (PSO) | 0.0023 |

| UNIQUAC | Particle Swarm Optimization (PSO) | 0.0042 |

| NRTL | Genetic Algorithm (GA) | 0.0047 |

| UNIQUAC | Genetic Algorithm (GA) | 0.0089 |

This table presents the mean Root Mean Square Deviation (RMSD) values for the NRTL and UNIQUAC models in describing the phase behavior of a ternary system including acetic acid and 1-octanol, as reported in a 2022 study. acs.org A lower RMSD value indicates a better fit between the model's predictions and the experimental data.

Group Contribution Methods (e.g., UNIFAC, COSMO-RS) for Property Estimation

Group contribution methods are predictive techniques that estimate the thermodynamic properties of mixtures based on the functional groups present in the constituent molecules. This approach avoids the need for extensive experimental data for every specific mixture.

The UNIFAC (Universal Functional Group Activity Coefficients) model is a widely used group contribution method derived from the UNIQUAC model. scm.com In UNIFAC, molecules are broken down into their constituent functional groups (e.g., -COOH for acetic acid, -OH and -CH2 for octan-1-ol). The activity coefficients are then calculated based on the interactions between these groups. qu.edu.qascm.com The UNIFAC model has a combinatorial part that accounts for the size and shape differences between molecules and a residual part that accounts for the energetic interactions between the functional groups. scm.com While UNIFAC is a powerful predictive tool, its accuracy can be limited, and in some cases, it may not provide a good prediction for liquid-liquid equilibrium data without specific, well-reported interaction parameters. qu.edu.qaresearchgate.net For instance, in studies involving acetic acid, the UNIFAC model has been shown to sometimes underestimate experimental activity coefficients. copernicus.orgcopernicus.org

The COSMO-RS (Conductor-like Screening Model for Real Solvents) is a more modern and powerful method that combines quantum chemistry with statistical thermodynamics to predict thermodynamic properties. copernicus.orgresearchgate.net In this approach, a quantum chemical calculation is performed for each molecule in a virtual conductor environment to generate a screening charge density profile (σ-profile) on the molecular surface. copernicus.org These σ-profiles are then used in a statistical mechanics framework to calculate the chemical potential of the molecules in the liquid phase, from which various thermodynamic properties like activity coefficients and partition coefficients can be derived. scm.com COSMO-RS is considered a more thermodynamically consistent model than local-composition models like NRTL and UNIQUAC. wikipedia.org It has been successfully used to estimate activity coefficients for systems containing carboxylic acids. copernicus.orgcopernicus.org

Solvent Polarity Scales and Their Interpretation within the Mixture Context

Solvent polarity is a qualitative measure of the ability of a solvent to solvate solutes, which is influenced by factors such as dipole moment, polarizability, and hydrogen bonding capabilities. acs.org Acetic acid is a polar, hydrophilic solvent, capable of dissolving both polar and non-polar compounds. chemicalbook.com It has a relative polarity of 0.648. rochester.edu In contrast, octan-1-ol is a long-chain alcohol with a significant non-polar alkyl chain and a polar hydroxyl group, making it amphiphilic. While less polar than shorter-chain alcohols, it is still considered a polar solvent.

The polarity of the acetic acid-octan-1-ol mixture will be a function of the mole fractions of the components and the specific interactions between them, such as hydrogen bonding between the carboxylic acid group of acetic acid and the hydroxyl group of octan-1-ol. Various solvent polarity scales exist, often based on spectroscopic measurements or equilibrium constants of specific probes. The interpretation of these scales within the context of the mixture would involve considering the weighted average of the polarities of the individual components, as well as the specific intermolecular forces that lead to deviations from ideal behavior.

| Compound | Relative Polarity | Polarity Index (P') |

| Acetic Acid | 0.648 rochester.edu | - |

| n-Butyl Alcohol | - | 3.9 lsu.edu |

| Methanol | 0.762 rochester.edu | 5.1 lsu.edu |

| Water | 1.000 rochester.edu | 10.2 lsu.edu |

| Hexane | 0.009 rochester.edu | 0.1 lsu.edu |

This table provides the relative polarity and polarity index for acetic acid and other relevant solvents to contextualize the polarity of the acetic acid-octan-1-ol mixture. A higher value indicates greater polarity. The polarity of octan-1-ol would be expected to be lower than that of shorter-chain alcohols like n-butyl alcohol and methanol due to its longer non-polar alkyl chain.

Continuum Solvation Models for Reaction Environment Characterization

Continuum solvation models are computational methods used to describe the effect of a solvent on a solute by representing the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. These models are valuable for characterizing the reaction environment provided by the acetic acid-octan-1-ol mixture.

In these models, the solute is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Poisson-Boltzmann equation is often used to determine the electrostatic component of the solvation free energy. nih.gov Non-electrostatic contributions, such as those arising from cavity formation and van der Waals interactions, are typically assumed to be proportional to the solvent-accessible surface area or the excluded volume of the solute. nih.gov

Several continuum solvation models have been developed and parameterized for specific solvents, including octan-1-ol. nih.govresearchgate.net For the acetic acid-octan-1-ol mixture, a continuum model would likely use a dielectric constant that is a function of the composition of the mixture. By calculating the solvation free energies of reactants, transition states, and products, these models can provide insights into how the mixture influences reaction rates and equilibria. The choice of the dielectric constant and other model parameters would be crucial for accurately representing the specific solvation characteristics of the binary mixture. nih.gov

Experimental Investigations of Intermolecular Interactions and Thermodynamic Properties in Acetic Acid Octan 1 Ol 1/1

Calorimetric Studies of Mixing Enthalpies

Calorimetry is a direct method for measuring the heat changes associated with chemical and physical processes, including the mixing of liquids. The enthalpy of mixing provides direct information about the energetic changes that occur upon the formation of a solution.

Isothermal titration calorimetry (ITC) is a powerful technique for studying intermolecular interactions by directly measuring the heat released or absorbed during a binding or mixing process. In the context of binary liquid mixtures, ITC can be used to determine the excess molar enthalpy (HE), which is the enthalpy change upon mixing one mole of a solution, relative to the enthalpies of the pure components.

A positive HE indicates an endothermic mixing process, suggesting that the intermolecular forces in the pure components are stronger than those in the mixture. A negative HE signifies an exothermic process, indicating that the interactions between the different molecules in the mixture are stronger than the average of the interactions in the pure components. For the acetic acid and n-butanol system, which is analogous to the system of interest, the excess molar enthalpies are positive across the entire composition range.

Table 3: Representative Data Structure for Excess Molar Enthalpy (HE) of Acetic Acid (1) + Octan-1-ol (2) at T = 298.15 K

| Mole Fraction of Acetic Acid (x₁) | Excess Molar Enthalpy (HE) / J·mol⁻¹ |

|---|---|

| 0.1 | Experimental Value |

| 0.3 | Experimental Value |

| 0.5 | Experimental Value |

| 0.7 | Experimental Value |

Note: Direct experimental data for the excess molar enthalpy of the acetic acid--octan-1-ol (1/1) system is not available in the surveyed literature. The table is a template for how such experimental findings would be reported.

The excess molar heat capacity (CpE) is the derivative of the excess molar enthalpy with respect to temperature at constant pressure. It provides information about the temperature dependence of the intermolecular interactions in the mixture. Positive CpE values suggest an increase in the degree of order or association upon mixing, while negative values indicate a decrease.

CpE can be determined either by direct measurement using a differential scanning calorimeter or a flow heat capacity calorimeter, or it can be derived from the temperature dependence of the excess molar enthalpy. For the related system of acetic acid and n-butanol, calculated excess molar heat capacities have been reported.

Table 4: Exemplar Data Table for Excess Molar Heat Capacity (CpE) of Acetic Acid (1) + Octan-1-ol (2) at T = 298.15 K

| Mole Fraction of Acetic Acid (x₁) | Excess Molar Heat Capacity (CpE) / J·K⁻¹·mol⁻¹ |

|---|---|

| 0.1 | Derived Value |

| 0.3 | Derived Value |

| 0.5 | Derived Value |

| 0.7 | Derived Value |

Note: The literature reviewed lacks specific experimental or derived data for the excess molar heat capacity of the acetic acid--octan-1-ol (1/1) system. This table is for illustrative purposes.

Dielectric Properties and Polarization Analysis

Dielectric studies of liquid mixtures provide valuable information about the molecular structure and interactions. The dielectric constant (or relative permittivity) of a material is a measure of its ability to store electrical energy in an electric field. For polar liquids, it is strongly dependent on the molecular dipole moment and the extent of molecular association.

In a binary mixture of a self-associating component like acetic acid and a polar component like octan-1-ol, dielectric measurements can elucidate the changes in the hydrogen-bonding networks and the effective dipole moments of the molecular aggregates upon mixing. While the dielectric constants of pure acetic acid and pure 1-octanol (B28484) are known, experimental data for their binary mixture is not available in the reviewed sources.

Table 5: Dielectric Constants of Pure Components at 20°C

| Compound | Dielectric Constant (ε) |

|---|---|

| Acetic Acid | 6.2 |

Note: This table presents the dielectric constants of the pure compounds. Data for the binary mixture of acetic acid and 1-octanol is not available in the reviewed literature.

High-Precision Dielectric Constant Measurements and Debye-Kirkwood-Fröhlich Theory Application

High-precision measurements of the static dielectric constant (ε₀) provide significant insights into the molecular structure and interactions in liquid mixtures. For the acetic acid and octan-1-ol system, the dielectric constant is influenced by the strong hydrogen bonding capabilities of both components. Acetic acid can form cyclic dimers and linear polymers, while octan-1-ol exhibits self-association through hydrogen bonds, forming chain-like structures.

The Debye-Kirkwood-Fröhlich theory is instrumental in analyzing the dielectric behavior of polar liquids. The Kirkwood correlation factor, g, derived from this theory, provides information about the orientation of molecular dipoles. A value of g > 1 indicates parallel alignment of dipoles, suggesting the formation of multimers with enhanced dipole moments, whereas g < 1 suggests antiparallel alignment, often due to the formation of cyclic structures that reduce the net dipole moment. For alcohol solutions, the Kirkwood factor is a sensitive measure of the extent and nature of hydrogen bonding.

Table 1: Dielectric Properties of Acetic Acid and Octan-1-ol (Pure Components)

| Property | Acetic Acid | Octan-1-ol |

|---|---|---|

| Static Dielectric Constant (ε₀) at 298.15 K | ~6.2 | ~10.3 |

| Dipole Moment (μ) in Debye | ~1.7 | ~1.7 |

Note: The values presented are approximate and can vary with temperature and measurement conditions.

Interpretation of Dielectric Relaxation Phenomena for Molecular Dynamics

Dielectric relaxation spectroscopy probes the reorientational dynamics of molecular dipoles under an applied alternating electric field. The relaxation time (τ) is a measure of the time it takes for the dipoles to reorient themselves with the field. In a binary mixture like acetic acid and octan-1-ol, multiple relaxation processes are expected due to the presence of different molecular species and their aggregates.

The primary relaxation process in such a system would be associated with the cooperative reorientation of the hydrogen-bonded structures. A slower relaxation time for the mixture compared to the pure components would indicate the formation of larger, more stable intermolecular complexes that hinder molecular rotation. Conversely, a faster relaxation time might suggest a disruption of the individual component's self-association into smaller, more mobile units.

Studies on dielectric relaxation in alcohol-acid mixtures have shown that the relaxation dynamics are complex and can be influenced by factors such as the chain length of the alcohol and the concentration of the acid. acs.org The interpretation of these phenomena provides valuable information on the timescale of molecular motions and the dynamics of hydrogen bond formation and breakage.

Acoustic and Ultrasonic Velocity Investigations

Acoustic and ultrasonic velocity measurements are powerful tools for investigating the physicochemical properties of liquid mixtures. These measurements allow for the determination of several thermodynamic parameters that shed light on intermolecular forces and structural arrangements.

Determination of Adiabatic Compressibility and Isentropic Compressibility Coefficients

The speed of sound (u) in a medium is related to its density (ρ) and adiabatic compressibility (βₛ) through the Laplace equation: u² = 1/(ρβₛ). Adiabatic compressibility represents the resistance of a fluid to a change in volume under adiabatic conditions. Variations in adiabatic compressibility in a binary mixture relative to an ideal mixture provide insights into the molecular interactions.

In the acetic acid-octan-1-ol system, the formation of hydrogen bonds between the two components would lead to a more compact structure, resulting in a decrease in the compressibility of the mixture compared to the ideal case. This is because the intermolecular forces in the mixture are stronger than in the pure components, making the solution less compressible. Studies on binary mixtures of other organic liquids have shown that negative deviations in isentropic compressibility from ideal behavior are indicative of strong intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Table 2: Acoustic Properties of Acetic Acid and Octan-1-ol (Pure Components at 298.15 K)

| Property | Acetic Acid | Octan-1-ol |

|---|---|---|

| Ultrasonic Velocity (m/s) | ~1149 | ~1340 |

| Density (g/cm³) | ~1.049 | ~0.824 |

| Adiabatic Compressibility (βₛ) (10⁻¹⁰ m²/N) | ~7.8 | ~7.0 |

Note: These are approximate values for the pure components.

Analysis of Intermolecular Free Length and Solvation Shell Effects

The intermolecular free length (Lբ) is the distance between the surfaces of adjacent molecules. It can be calculated from the ultrasonic velocity and density data. A decrease in the intermolecular free length in a mixture compared to the pure components suggests that the molecules are closer together, which is a consequence of strong intermolecular interactions. In the acetic acid-octan-1-ol mixture, the formation of hydrogen bonds would lead to a decrease in Lբ, indicating a more compact packing of the molecules. ijsrst.com

The concept of solvation shells is also important in understanding the properties of this mixture. The molecules of one component can be considered as being solvated by the molecules of the other. The nature and extent of these solvation shells affect the bulk properties of the solution. Ultrasonic velocity measurements can provide information about the structure and compressibility of these solvation shells. A decrease in compressibility around the solute molecules indicates strong solute-solvent interactions.

Refractive Index Measurements and Molar Refraction Analysis

The refractive index (n) is a measure of how much the path of light is bent, or refracted, when it enters a material. It is related to the density and the polarizability of the molecules in the substance. For a binary mixture, the refractive index is a function of the composition and the nature of the intermolecular interactions.

Molar refraction (Rₘ) is a parameter that relates the refractive index to the molar volume of a substance. It is a measure of the total polarizability of a mole of a substance. For a mixture, deviations in the molar refraction from an ideal additive behavior can provide information about the changes in molecular interactions upon mixing. researchgate.net In the case of the acetic acid-octan-1-ol system, the formation of hydrogen bonds can alter the electron clouds of the interacting molecules, which in turn can lead to a deviation in the molar refraction of the mixture from the ideal value.

Table 3: Optical Properties of Acetic Acid and Octan-1-ol (Pure Components)

| Property | Acetic Acid | Octan-1-ol |

|---|

| Refractive Index (n_D) at 298.15 K | ~1.371 | ~1.429 |

Note: These are approximate values for the pure components.

Spectroscopic Characterization of the Acetic Acid Octan 1 Ol 1/1 System

Vibrational Spectroscopy for Hydrogen Bonding Network Elucidation

Vibrational spectroscopy probes the molecular vibrations that are highly sensitive to the local chemical environment. In the acetic acid--octan-1-ol system, the formation of hydrogen bonds between the carboxylic acid and alcohol moieties leads to distinct changes in the vibrational spectra, providing a window into the structure of the intermolecular complexes.

Fourier Transform Infrared (FTIR) spectroscopy is particularly effective for studying hydrogen bonding by monitoring the stretching frequencies of the hydroxyl (O-H) and carbonyl (C=O) groups.

In its pure liquid state, acetic acid predominantly exists as a cyclic dimer, connected by two strong O-H···O=C hydrogen bonds. This extensive hydrogen bonding is responsible for the characteristic, extremely broad O-H stretching band observed in the region of 2500-3300 cm⁻¹. msu.edulibretexts.org The carbonyl (C=O) stretching vibration of this dimer typically appears as an intense band around 1710 cm⁻¹. libretexts.org

Pure octan-1-ol also exhibits significant hydrogen bonding, forming oligomeric chains. This results in a strong, broad O-H stretching band centered around 3350 cm⁻¹. libretexts.orgnih.gov A much weaker, sharp peak corresponding to the "free" or non-hydrogen-bonded O-H monomer may be observed at higher frequencies (around 3600-3700 cm⁻¹) in dilute solutions. msu.edulibretexts.org

Upon mixing acetic acid and octan-1-ol, the self-associated structures of both components are disrupted, and new hetero-associated species (acid-alcohol hydrogen-bonded complexes) are formed. This reorganization of the hydrogen-bonding network leads to predictable changes in the FTIR spectrum:

O-H Stretching Region: The distinct, broad absorption profiles of the pure components merge into a new, complex band. The formation of O-H···O (acid-alcohol) and O-H···O=C (alcohol-acid) hydrogen bonds results in a broad absorption that reflects the equilibrium between various species: residual acid dimers, alcohol oligomers, and the newly formed acid-alcohol complexes.

C=O Stretching Region: The carbonyl group of acetic acid is an excellent probe of its hydrogen-bonding environment. When the cyclic dimer is broken and acetic acid forms a hydrogen bond with an octan-1-ol molecule (acting as a hydrogen bond acceptor), the C=O stretching frequency is expected to shift. If the alcohol's hydroxyl group donates a hydrogen bond to the carbonyl oxygen of the acid, a redshift (shift to lower wavenumber) of the C=O band occurs, indicating a weakening of the double bond. Conversely, disruption of the strong dimer without the formation of a new, strong hydrogen bond to the carbonyl can result in a blueshift (shift to higher wavenumber) towards the monomeric C=O frequency (~1760 cm⁻¹). libretexts.orgorgchemboulder.com

| Functional Group | H-Bonding State | Typical Wavenumber (cm⁻¹) | Characteristics |

| O-H (Acid) | Cyclic Dimer | 2500-3300 | Very broad, strong, overlaps C-H stretch |

| O-H (Alcohol) | Oligomers/Polymers | ~3350 | Broad, strong |

| O-H (Alcohol) | Free Monomer | ~3640 | Sharp, weak (in dilute non-polar solution) |

| C=O (Acid) | Cyclic Dimer | ~1710 | Strong, intense |

| C=O (Acid) | Monomer (Gas Phase/Dilute) | ~1760 | Strong, higher frequency than dimer |

| C=O (Acid) | H-bonded to Alcohol (O-H···O=C) | < 1710 | Redshifted relative to the dimer |

Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, offers complementary information to FTIR. The C=O stretch in carboxylic acids is also a strong band in Raman spectra. researchgate.net Studies of acetic acid in various solvents, including other alcohols, show that the position of the C=O band is a sensitive indicator of the molecular association state. elsevierpure.comacs.org

In the acetic acid--octan-1-ol system, Raman spectroscopy can distinguish between different types of hydrogen-bonded structures. For instance, the transition from the highly symmetric cyclic dimer of acetic acid to less symmetric, open-chain complexes with octan-1-ol would result in changes in the number and positions of active Raman modes. rsc.org Low-frequency Raman spectroscopy is particularly useful for directly observing the intermolecular stretching and bending modes of the hydrogen bonds themselves, which typically occur below 200 cm⁻¹.

Furthermore, analysis of the overtone region (e.g., the first overtone of the O-H stretch) can provide quantitative insights into the anharmonicity of the potential energy surface of the O-H bond. The degree of anharmonicity is directly related to the strength of the hydrogen bond. A stronger hydrogen bond leads to a greater redshift of the fundamental O-H stretching frequency and a larger negative anharmonicity constant, which can be quantified from the positions of the fundamental and overtone bands.

| Vibration Mode | Species | Typical Raman Shift (cm⁻¹) | Significance |

| ν(C=O) | Acetic Acid | ~1665 | Strong band, indicates dimer formation. Shifts upon complexation. |

| ν(C-C) | Acetic Acid | ~892 | Skeletal vibration, sensitive to conformation. |

| δ(OCO) | Acetic Acid | ~620 | Bending mode, reflects carboxyl group geometry. |

| ν(O-H) | Alcohol/Acid | 2800-3500 | Typically weak in Raman, but its broadness indicates H-bonding. |

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that can resolve spectral dynamics on a picosecond timescale. While specific 2D-IR data for the acetic acid--octan-1-ol system is not widely available, studies on analogous systems, such as alcohol-nitrile mixtures, demonstrate the power of this method. nih.gov

In a 2D-IR experiment on the acetic acid--octan-1-ol mixture, one could probe the coupling between the O-H and C=O stretching vibrations. The presence of cross-peaks between these two vibrational modes in the 2D spectrum would be direct evidence of their interaction within a hydrogen-bonded complex.

Furthermore, by varying the delay time between the initial pump pulses and the final probe pulse, it is possible to track the dynamics of hydrogen-bond switching. For example, one could measure the timescale for the dissociation of an acetic acid dimer and the subsequent formation of an acid-alcohol complex. These experiments can reveal the rate constants and activation energies for hydrogen-bond breaking and formation, providing a detailed picture of the dynamic equilibrium in the solution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy probes the magnetic environments of atomic nuclei, offering detailed information about molecular structure and dynamics. For the acetic acid--octan-1-ol system, both ¹H and ¹³C NMR provide critical insights into the effects of hydrogen bonding.

In ¹H NMR, the chemical shift of a proton is highly sensitive to its electronic environment. Hydrogen bonding typically causes a significant downfield shift (to higher ppm) for the proton involved, as it becomes deshielded.

Acetic Acid: The acidic proton of the carboxyl group is highly deshielded and, in aprotic solvents, typically resonates at a chemical shift of 10-13 ppm or even higher. researchgate.net

Octan-1-ol: The hydroxyl proton of octan-1-ol has a chemical shift that is dependent on concentration and temperature but is generally found in the 1-5 ppm range. The protons on the α-carbon (-CH₂OH) are also deshielded by the adjacent oxygen atom and appear around 3.6 ppm.

In a 1:1 mixture of acetic acid and octan-1-ol, the acidic and hydroxyl protons undergo rapid chemical exchange on the NMR timescale. Instead of observing two separate signals for the two different O-H protons, a single, population-averaged, and often broadened peak is observed. researchgate.net The chemical shift of this exchangeable proton is a weighted average of the shifts of the individual species present in the equilibrium and is therefore sensitive to the temperature and the precise composition of the mixture.

Hydrogen bonding also causes smaller but measurable chemical shift perturbations for other nearby protons. The α-CH₂ protons of octan-1-ol and the methyl protons of acetic acid are expected to shift slightly upon mixing as the electronic environment of the entire molecule is subtly altered by the formation of the intermolecular complex. science.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecules. The chemical shifts of carbons directly bonded to or near the functional groups involved in hydrogen bonding are most affected.

Acetic Acid: The carbonyl carbon (C=O) is highly sensitive to its electronic environment and typically resonates around 175-180 ppm. hmdb.cahmdb.ca The methyl carbon (-CH₃) appears much further upfield, around 21 ppm. hmdb.ca

Octan-1-ol: The carbon atom bonded to the hydroxyl group (C-1) is the most deshielded of the alkyl carbons, resonating at approximately 63 ppm. The other carbons of the octyl chain appear at progressively higher fields.

Upon formation of a hydrogen bond between octan-1-ol and the carbonyl oxygen of acetic acid (O-H···O=C), the electron density around the carbonyl carbon changes, typically resulting in a downfield shift (to higher ppm) of its resonance. libretexts.org Similarly, the C-1 carbon of octan-1-ol will also experience a shift upon the involvement of its hydroxyl group in hydrogen bonding with the acetic acid molecule. These chemical shift perturbations provide direct evidence of the intermolecular interaction and can be used to study the equilibrium of the system.

| Compound | Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |

| Acetic Acid | -COOH | 10.0 - 13.0 | - | Position is highly variable and depends on solvent and concentration. |

| -CH₃ | ~2.1 | ~21 | Less sensitive to H-bonding but may show small shifts. | |

| -C=O | - | ~178 | Sensitive to H-bonding; shifts downfield upon accepting an H-bond. | |

| Octan-1-ol | -OH | 1.0 - 5.0 | - | Position depends on concentration and H-bonding. |

| -CH₂OH (C1) | ~3.6 | ~63 | Shift is influenced by H-bonding at the adjacent -OH group. | |

| -(CH₂)₆- | ~1.3 | 23 - 32 | Carbons further from the -OH group are less affected. | |

| -CH₃ (C8) | ~0.9 | ~14 |

Two-Dimensional (2D) NMR (e.g., COSY, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful method for elucidating molecular structure and intermolecular interactions. libretexts.org Unlike 1D NMR, which plots intensity against a single frequency axis, 2D NMR spreads signals across two frequency axes, revealing correlations between different nuclei. researchgate.net

Correlation Spectroscopy (COSY) identifies nuclei that are coupled through chemical bonds (J-coupling), typically over two to three bonds. libretexts.org In a ¹H-¹H COSY spectrum of the acetic acid--octan-1-ol system, cross-peaks would appear between the signals of protons on adjacent carbon atoms within the octan-1-ol chain. For instance, the protons of the CH₂ group adjacent to the oxygen (C1) would show a correlation to the protons of the next CH₂ group in the chain (C2). This provides unambiguous confirmation of the through-bond connectivity of the octanol (B41247) backbone.

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies nuclei that are close to each other in space, regardless of whether they are connected by bonds. nih.gov This is particularly valuable for studying the structure of the hydrogen-bonded complexes formed between acetic acid and octan-1-ol. A strong NOESY cross-peak would be expected between the hydroxyl proton of acetic acid and the hydroxyl proton of octan-1-ol, providing direct evidence of their spatial proximity within the hydrogen-bonded complex. Furthermore, correlations might be observed between the acetic acid's hydroxyl proton and the protons on the C1 methylene (B1212753) group of octan-1-ol, further defining the geometry of the complex. nih.gov

Hypothetical ¹H-¹H NOESY Correlations for the Acetic Acid--Octan-1-ol Complex

| Proton 1 (Molecule) | Proton 2 (Molecule) | Expected Correlation | Implication |

|---|---|---|---|

| -COOH (Acetic Acid) | -OH (Octan-1-ol) | Strong | Direct evidence of hydrogen bond formation. |

| -COOH (Acetic Acid) | -CH₂- (C1, Octan-1-ol) | Medium | Indicates proximity of the acid proton to the start of the octanol chain. |

| -CH₃ (Acetic Acid) | -CH₂- (C1, Octan-1-ol) | Weak to Medium | Suggests a preferred orientation of the complex where the methyl group is near the head of the octanol molecule. |

| -OH (Octan-1-ol) | -CH₂- (C2, Octan-1-ol) | Strong (Intramolecular) | Proximity of the hydroxyl proton to the second carbon in the octanol chain. |

Diffusion-Ordered Spectroscopy (DOSY) for Self-Diffusion Coefficients

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their self-diffusion coefficients. ox.ac.uk Larger molecules, or those involved in extensive intermolecular interactions, diffuse more slowly and thus have smaller diffusion coefficients. ox.ac.uk

In the 1:1 acetic acid--octan-1-ol mixture, the formation of hydrogen-bonded complexes would result in a larger effective hydrodynamic radius for both molecules compared to their pure states. Consequently, the measured self-diffusion coefficients for both acetic acid and octan-1-ol in the mixture are expected to be lower than those of the pure liquids. Furthermore, if the hydrogen-bonded complex is sufficiently long-lived on the NMR timescale, both acetic acid and octan-1-ol might exhibit very similar diffusion coefficients, as they would be diffusing together as a single unit. Any significant difference in their diffusion coefficients would suggest that the hydrogen-bonded association is transient, with the molecules diffusing independently for a significant portion of the time.

Hypothetical Self-Diffusion Coefficients (D) at 298 K

| Compound | Condition | Hypothetical D (m²/s) | Interpretation |

|---|---|---|---|

| Acetic Acid | Pure Liquid | 1.2 x 10⁻⁹ | Diffusion of individual or dimeric acetic acid molecules. |

| Octan-1-ol | Pure Liquid | 0.5 x 10⁻⁹ | Slower diffusion due to larger size and hydrogen-bonded chains. |

| Acetic Acid | In 1:1 Mixture | 0.3 x 10⁻⁹ | Significant decrease due to complexation with the larger octan-1-ol. |

| Octan-1-ol | In 1:1 Mixture | 0.3 x 10⁻⁹ | Decrease due to altered hydrogen-bonding network and complex formation. |

Neutron and X-ray Diffraction for Liquid State Structural Information

For the acetic acid--octan-1-ol system, these techniques would be crucial for characterizing the hydrogen-bonding network. X-ray diffraction data on pure liquid octan-1-ol has shown that the molecules associate into aggregates, with hydroxyl groups clustered together and hydrocarbon chains pointing outwards. nih.govsemanticscholar.org Similarly, diffraction studies of pure liquid acetic acid reveal a structure dominated by hydrogen-bonded chains and cyclic dimers. The combination of these two liquids in a 1:1 ratio would disrupt their respective self-association patterns in favor of forming acid-alcohol complexes. Diffraction experiments would quantify the average O···O distance in the new O-H···O hydrogen bonds formed between acetic acid and octan-1-ol.

Radial Distribution Functions (RDFs) and Intermolecular Distances

The primary output of a diffraction experiment is processed to yield the radial distribution function, g(r), which describes the probability of finding another atom at a distance 'r' from a reference atom. Peaks in the g(r) plot correspond to specific intermolecular and intramolecular distances.

For the 1:1 mixture, the O-O radial distribution function, gOO(r), would be of particular interest. It would be expected to show a sharp peak at approximately 2.7-2.8 Å, characteristic of the O-H···O hydrogen bond distance between the carboxylic acid and alcohol groups. By analyzing the area under this peak, the average number of hydrogen bonds each molecule participates in (the coordination number) can be estimated. Other peaks would correspond to C-O, C-C, and C-H correlations, providing a complete picture of the average local structure of the liquid.

Hypothetical Key Intermolecular Distances from RDF Analysis

| Atomic Pair | Expected Distance (Å) | Structural Interpretation |

|---|---|---|

| O(acid)···O(alcohol) | ~2.75 | The primary hydrogen bond distance defining the acid-alcohol complex. |

| C(carbonyl)···O(alcohol) | ~3.4 | Average distance between the carbonyl carbon of acetic acid and the hydroxyl oxygen of octan-1-ol. |

| O(hydroxyl)···O(hydroxyl) | ~3.8 | A broader peak indicating correlations between non-hydrogen-bonded oxygen atoms. |

| C(chain)···C(chain) | ~4.5 | A broad peak related to the average separation of the octanol hydrocarbon chains. |

Small-Angle X-ray Scattering (SAXS) for Supramolecular Aggregates

While standard (wide-angle) X-ray diffraction probes atomic-scale distances, Small-Angle X-ray Scattering (SAXS) is sensitive to larger structural features, typically in the range of 1 to 100 nanometers. researchgate.net This makes it an ideal tool for investigating the formation of larger supramolecular aggregates or micro-heterogeneities within the liquid.

In the acetic acid--octan-1-ol system, the amphiphilic nature of octan-1-ol (a polar hydroxyl head and a nonpolar hydrocarbon tail) could lead to the formation of extended aggregates when complexed with acetic acid. nih.gov For example, hydrogen-bonded chains of acid-alcohol complexes might themselves associate, with the nonpolar octyl chains segregating from the polar hydrogen-bonded regions. If such aggregates reach a sufficient size, they would produce a characteristic signal in a SAXS experiment. The position and shape of the SAXS peak would provide information about the average size and shape of these supramolecular structures. researchgate.net The absence of a SAXS signal would indicate that the liquid is homogeneous on the nanometer length scale and that any aggregates are small and transient.

Computational Chemistry Approaches to the Acetic Acid Octan 1 Ol 1/1 System

Quantum Chemical Calculations (DFT, ab initio) for Isolated and Clustered Interactions

Quantum chemical calculations offer a powerful lens for examining the intermolecular forces that govern the behavior of the acetic acid--octan-1-ol system at the molecular level. By employing methods like Density Functional Theory (DFT) and ab initio calculations, researchers can model the interactions between a single acetic acid molecule and a single octan-1-ol molecule with high accuracy. These methods are crucial for understanding the nature, geometry, and strength of the hydrogen bonds that form between these two species.

Geometry Optimization of Acetic Acid-Octan-1-ol Hydrogen-Bonded Complexes

The first step in computationally studying the acetic acid--octan-1-ol (1/1) complex is to determine its most stable three-dimensional structure, a process known as geometry optimization. Acetic acid possesses two potential hydrogen bond acceptor sites (the carbonyl and hydroxyl oxygens) and one donor site (the hydroxyl hydrogen), while octan-1-ol has one donor (hydroxyl hydrogen) and one acceptor (hydroxyl oxygen) site. nih.gov This allows for the formation of several possible hydrogen-bonded configurations.

Using computational methods such as DFT with functionals like B3LYP or PBE0, often paired with basis sets like 6-311+G(d,p), the potential energy surface of the interacting pair is explored to find the minimum energy geometries. ub.edumdpi.com The most stable complexes are typically those that maximize the electrostatic attraction and orbital overlap of the hydrogen bond. For the acetic acid--octan-1-ol system, two primary configurations are expected to be the most stable:

Acetic Acid as Donor: The hydroxyl hydrogen of acetic acid forms a hydrogen bond with the hydroxyl oxygen of octan-1-ol.

Octan-1-ol as Donor: The hydroxyl hydrogen of octan-1-ol forms a hydrogen bond with the carbonyl oxygen of acetic acid. This configuration is often found to be particularly stable in carboxylic acid-alcohol interactions. nih.gov

The geometry optimization provides key structural parameters for each stable complex, such as the hydrogen bond length (e.g., O-H···O distance) and the bond angle, which offer initial insights into the bond's strength.

Calculation of Interaction Energies and Basis Set Superposition Error (BSSE) Correction

Once the geometries of the hydrogen-bonded complexes are optimized, the interaction energy (ΔE) is calculated to quantify the strength of the bond. This energy is determined by subtracting the energies of the individual, isolated acetic acid and octan-1-ol molecules from the total energy of the optimized complex.

However, calculations using finite basis sets are subject to an artifact known as Basis Set Superposition Error (BSSE). gatech.eduwikipedia.org BSSE arises when the basis functions of one molecule are "borrowed" by the other in the complex, artificially lowering the total energy and thus overestimating the interaction strength. gatech.eduuni-muenchen.de

To obtain a more accurate interaction energy, a counterpoise correction, most commonly the Boys and Bernardi scheme, is applied. wikipedia.orgnih.gov This method calculates the energies of the individual molecules using the full basis set of the dimer complex (by introducing "ghost orbitals"). The corrected interaction energy (ΔE_cp) provides a more reliable measure of the hydrogen bond strength. uni-muenchen.de

Table 1: Hypothetical Interaction Energies for Acetic Acid--Octan-1-ol Complexes

| Complex Configuration | Uncorrected Interaction Energy (ΔE) (kcal/mol) | BSSE (kcal/mol) | BSSE-Corrected Interaction Energy (ΔE_cp) (kcal/mol) |

|---|---|---|---|

| Acetic Acid (donor) to Octan-1-ol (acceptor) | -6.8 | 0.9 | -5.9 |

| Octan-1-ol (donor) to Acetic Acid (acceptor) | -8.2 | 1.1 | -7.1 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret the electronic wavefunction in terms of localized chemical bonds and lone pairs, providing deep insights into donor-acceptor interactions. uni-muenchen.deniscpr.res.in In the context of the acetic acid--octan-1-ol complex, NBO analysis quantifies the charge transfer that occurs from a filled (donor) orbital of one molecule to an empty (acceptor) orbital of the other, which is the electronic essence of a hydrogen bond. taylorandfrancis.comresearchgate.net

The analysis identifies the key orbital interactions, such as the transfer of electron density from a lone pair orbital (LP) of an oxygen atom to an antibonding orbital (σ) of an O-H bond. The strength of this interaction is estimated using second-order perturbation theory, resulting in a stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and more significant charge transfer. researchgate.net For the more stable complex where octan-1-ol acts as the donor, the primary interaction would be between a lone pair on the carbonyl oxygen of acetic acid and the antibonding σ orbital of the hydroxyl group of octan-1-ol.

Table 2: Illustrative NBO Analysis for the Octan-1-ol (donor) -- Acetic Acid (acceptor) Complex

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(2) O (Carbonyl, Acetic Acid) | σ* O-H (Hydroxyl, Octan-1-ol) | 15.5 |

Atoms in Molecules (AIM) Theory for Characterizing Intermolecular Bonds

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides another rigorous method for analyzing chemical bonds based on the topology of the electron density (ρ). mdpi.com AIM analysis can identify and characterize intermolecular interactions, including hydrogen bonds, by locating specific critical points in the electron density.

For a hydrogen bond, a bond critical point (BCP) is found between the hydrogen atom and the acceptor atom (oxygen in this case). The properties of the electron density at this BCP, specifically the density itself (ρ_BCP) and its Laplacian (∇²ρ_BCP), are used to classify the interaction. For hydrogen bonds, which are considered closed-shell interactions, ρ_BCP is relatively low, and the Laplacian is positive. mdpi.com These criteria confirm the presence of a hydrogen bond and provide a quantitative measure of its strength, which often correlates well with the interaction energy. researchgate.net

Table 3: Typical AIM Parameters at the Hydrogen Bond Critical Point (BCP)

| Parameter | Typical Value for H-Bond | Interpretation |

|---|---|---|

| Electron Density (ρ_BCP) (a.u.) | 0.02 - 0.04 | Indicates the accumulation of electron density between the atoms. |

| Laplacian of Electron Density (∇²ρ_BCP) (a.u.) | > 0 | A positive value signifies a depletion of charge at the BCP, characteristic of closed-shell interactions like H-bonds. |

Molecular Dynamics (MD) Simulations for Dynamic and Structural Properties

While quantum chemical calculations excel at describing the interaction between isolated molecules, Molecular Dynamics (MD) simulations are employed to study the collective behavior, structure, and dynamics of the bulk liquid mixture. MD simulations model the system as a collection of interacting particles and solve Newton's equations of motion, allowing researchers to observe how the system evolves over time. This approach provides invaluable information on macroscopic properties that emerge from the underlying molecular interactions. nih.gov

All-Atom and Coarse-Grained Simulations of the Liquid Mixture

MD simulations of the acetic acid--octan-1-ol liquid mixture can be performed at different levels of resolution, primarily all-atom (AA) and coarse-grained (CG).

All-Atom (AA) Simulations: In this approach, every atom of both acetic acid and octan-1-ol is represented explicitly as an individual particle. nih.gov Interactions are described by a force field (e.g., OPLS-AA, AMBER, CHARMM), which is a set of parameters and potential functions that define the forces between atoms. AA simulations provide a highly detailed picture of the liquid structure, including radial distribution functions (RDFs) that show the probability of finding one atom at a certain distance from another. They are ideal for studying the dynamics of hydrogen bonding—such as their average lifetime and the kinetics of their formation and breakage—and for calculating transport properties like diffusion coefficients and viscosity. nih.gov

Coarse-Grained (CG) Simulations: For studying phenomena that occur over larger length and time scales, such as the formation of molecular aggregates or phase behavior, all-atom simulations can be computationally prohibitive. nih.govnih.gov Coarse-grained simulations address this by grouping several atoms into a single interaction site or "bead." mdpi.com For example, the octyl chain of octan-1-ol could be represented by two or three beads, and the acetic acid molecule might be represented by two beads (one for the methyl group and one for the carboxyl group). This reduction in the number of particles allows for significantly longer and larger-scale simulations, though at the cost of atomic-level detail. nih.gov

Table 4: Comparison of All-Atom and Coarse-Grained MD Simulations for the Acetic Acid--Octan-1-ol System

| Feature | All-Atom (AA) | Coarse-Grained (CG) |

|---|---|---|

| Resolution | Explicit representation of every atom. | Groups of atoms are represented as single "beads". |

| Typical Applications | Detailed hydrogen bond dynamics, local solvation structure, diffusion coefficients, viscosity. | Large-scale aggregation, phase behavior, mesoscale structuring. |

| Strengths | High accuracy and chemical specificity; detailed mechanistic insights. | Access to longer timescales (μs to ms) and larger system sizes. arxiv.org |

| Limitations | Computationally expensive; limited to smaller systems and shorter timescales (ns to μs). | Loss of specific atomic detail; requires careful parameterization. |

Analysis of Hydrogen Bond Lifetimes and Network Reorganization

The hydrogen bond (H-bond) network is a defining feature of the acetic acid and octan-1-ol mixture, governing its structural and dynamic properties. cetjournal.it In this system, strong hydrogen bonds form between the carboxylic acid group of acetic acid and the hydroxyl group of octan-1-ol. Acetic acid can act as both a hydrogen bond donor (from its hydroxyl hydrogen) and an acceptor (at its carbonyl and hydroxyl oxygens), while octan-1-ol primarily acts as both a donor and an acceptor at its hydroxyl group. nih.govwikipedia.org

Molecular dynamics (MD) simulations are employed to study the dynamics of this network. By analyzing the simulation trajectories, the lifetimes of specific hydrogen bonds (e.g., acid-alcohol, acid-acid, alcohol-alcohol) can be calculated. This is typically done using geometric criteria (distance and angle between donor, hydrogen, and acceptor atoms) to define the existence of a hydrogen bond. mdpi.com

The analysis reveals the transient nature of these bonds, which constantly break and form on a picosecond timescale. The reorganization of the hydrogen bond network is crucial for processes like diffusion and viscous flow. Studies on similar systems show that the introduction of an alcohol can disrupt the strong cyclic dimer formation characteristic of pure acetic acid, leading to a more complex and dynamic network of linear and cyclic structures. nih.govdiva-portal.org

Table 1: Representative Hydrogen Bond Lifetimes in Alcohol-Carboxylic Acid Systems

| Hydrogen Bond Type | Typical Lifetime (ps) |

|---|---|

| Acetic Acid (dimer) O-H···O=C | 5 - 15 |

| Octan-1-ol O-H···O (alcohol) | 2 - 8 |

| Acetic Acid O-H···O (octan-1-ol) | 3 - 10 |

| Octan-1-ol O-H···O=C (acid) | 4 - 12 |

Note: These are typical values for similar systems and serve as an illustrative example.

Calculation of Self-Diffusion Coefficients and Rotational Correlation Times

Self-diffusion coefficients (D) and rotational correlation times (τ) are key transport properties that describe the translational and rotational motion of molecules in the liquid phase. These properties are directly accessible from MD simulations.

The self-diffusion coefficient is typically calculated from the mean squared displacement (MSD) of the molecules' center of mass over time, using the Einstein relation. rsc.orgrsc.org Alternatively, the velocity autocorrelation function can be integrated via the Green-Kubo relations. rsc.org For the acetic acid--octan-1-ol system, simulations would reveal how the strong intermolecular interactions and the bulky nature of the octan-1-ol alkyl chain hinder translational motion, leading to relatively low diffusion coefficients compared to the pure, smaller components at the same temperature.

Rotational motion is quantified by the rotational correlation time, which describes the timescale over which a molecule loses memory of its orientation. It is calculated from the autocorrelation function of a vector fixed within the molecule's frame. uniovi.escore.ac.uk In the 1:1 mixture, one would expect complex rotational dynamics, with the nearly spherical tumbling of the smaller acetic acid molecule being significantly slowed by its association with the larger, anisotropic octan-1-ol. The analysis can distinguish between the rotation of the entire molecule and the internal rotations of subgroups, such as the methyl group of acetic acid. core.ac.uk

Table 2: Simulated Transport Properties for Acetic Acid and 1-Alkanols at 298 K

| Molecule | Self-Diffusion Coefficient (D) (10⁻⁹ m²/s) | Rotational Correlation Time (τ) (ps) |

|---|---|---|

| Acetic Acid (pure) | ~2.1 | ~1.5 |

| Octan-1-ol (pure) | ~0.4 | ~150 |

| Acetic Acid (in 1:1 mixture) | ~0.6 | ~10 |

| Octan-1-ol (in 1:1 mixture) | ~0.3 | ~200 |

Note: Values are estimates based on simulations of pure 1-alkanols and similar mixtures to illustrate expected trends. rsc.orgrsc.org

Trajectory Analysis for Conformational Sampling and Intermolecular Orientations

The analysis of MD trajectories provides a detailed picture of the conformational landscape of the molecules and their preferred orientations relative to one another. nih.gov Octan-1-ol, with its flexible eight-carbon chain, can adopt numerous conformations. Trajectory analysis, often aided by techniques like cluster analysis, can identify the most populated conformational states and the rates of transition between them. nih.gov

Furthermore, spatial distribution functions (SDFs) can be calculated to map the three-dimensional probability of finding one type of molecule (or a specific atom within it) around another. researchgate.net For the acetic acid--octan-1-ol system, SDFs would clearly visualize the strong association at the functional groups, showing high-probability regions corresponding to hydrogen bonding geometries. This analysis reveals the local structure and packing in the liquid, highlighting how the polar heads associate while the nonpolar alkyl chains of octan-1-ol tend to segregate.

Monte Carlo (MC) Simulations for Equilibrium Properties

Monte Carlo (MC) simulations are a powerful alternative to MD for calculating equilibrium thermodynamic properties. epj-conferences.org Methods like Gibbs Ensemble Monte Carlo (GEMC) are particularly well-suited for simulating vapor-liquid equilibrium (VLE). nih.govresearchgate.net In a GEMC simulation of the acetic acid--octan-1-ol (1/1) system, two simulation boxes are used, one representing the liquid phase and the other the vapor phase. MC moves, including particle displacement, rotation, volume changes, and particle exchange between the boxes, are performed to sample configurations according to the Boltzmann distribution. oup.com

This approach allows for the direct calculation of equilibrium properties such as vapor pressure, boiling point, and the composition of the two phases without simulating the physical interface. nih.gov For a non-ideal mixture like acetic acid and octan-1-ol, these simulations can predict deviations from Raoult's law and the potential formation of azeotropes. Other properties, such as the enthalpy of mixing and excess molar volumes, can also be computed. acs.org

Development and Validation of Molecular Force Fields for Acetic Acid-Alcohol Systems

The accuracy of any MD or MC simulation is fundamentally dependent on the quality of the molecular force field—a set of equations and parameters that describe the potential energy of the system as a function of atomic coordinates. nih.gov For acetic acid-alcohol systems, force fields must accurately capture several key interactions:

Van der Waals interactions: Describing the size and shape of the molecules.

Electrostatic interactions: Crucial for capturing the high polarity of the hydroxyl and carboxyl groups.

Torsional potentials: Defining the energy barriers for bond rotations, which control the conformational flexibility of the octan-1-ol chain.

Hydrogen bonding: This is often implicitly handled by the combination of electrostatic and van der Waals terms, but some force fields include explicit H-bond potentials.

Commonly used force fields include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and TraPPE-UA (Transferable Potentials for Phase Equilibria - United Atom). rsc.orgrsc.orgnih.gov Developing and validating a force field for this specific mixture involves comparing simulated properties against experimental data. taylorfrancis.comnih.gov For instance, simulated densities, heats of vaporization, and phase equilibrium data are benchmarked against known values. acs.org Refinements may be necessary, such as adjusting partial atomic charges or torsional parameters, to improve agreement and ensure the model's predictive power. acs.org

Chemometrics and Machine Learning for Property Prediction and Data Analysis

Chemometrics and machine learning (ML) represent a data-driven approach to predicting chemical properties. nih.gov Instead of relying on first-principles simulations, ML models learn relationships between molecular structure and macroscopic properties from existing data. rsc.org

For the acetic acid--octan-1-ol system, ML models could be trained to predict properties like viscosity, density, or activity coefficients as a function of composition and temperature. chemrxiv.org The process typically involves:

Descriptor Generation: Translating the molecular structures of acetic acid and octan-1-ol into numerical descriptors (e.g., fingerprints, constitutional indices, quantum chemical parameters).

Model Training: Using a dataset of known properties for various acid-alcohol mixtures to train an ML algorithm (e.g., random forests, neural networks). nih.gov

Prediction: Applying the trained model to predict the properties of the target system.

These approaches can be significantly faster than traditional simulations, making them valuable for screening large numbers of chemical systems or for applications where rapid property estimation is needed. mit.edu Furthermore, chemometric techniques like Principal Component Analysis (PCA) can be used to analyze large datasets from simulations, helping to identify the most significant molecular motions and correlations within the trajectory data. acs.org

Table of Compounds

| Compound Name |

|---|

| Acetic acid |

| Octan-1-ol |

Phase Equilibria Studies of the Acetic Acid Octan 1 Ol 1/1 Mixture

Vapor-Liquid Equilibrium (VLE) Measurements and Modeling

Isothermal and Isobaric VLE Data Determination (e.g., using static or dynamic methods)

Specific isothermal or isobaric VLE data tables for the acetic acid—octan-1-ol binary mixture could not be located in publicly available scientific literature. The determination of such data would typically involve methods like using a recirculating still (dynamic method) or a static apparatus where the pressure of a mixture of known composition is measured at a constant temperature. mdpi.com

Identification and Characterization of Azeotropic Behavior (if present)

There is no specific mention in the surveyed literature of azeotrope formation between acetic acid and 1-octanol (B28484). Azeotropic data tables for acetic acid exist with a variety of other solvents, but 1-octanol is not listed among them. wikipedia.org It is known that acetic acid does not form an azeotrope with water, a common component in related studies. google.com Without experimental VLE data, the presence or absence of an azeotrope in the acetic acid-octan-1-ol system remains unconfirmed.

Thermodynamic Consistency Tests for Experimental VLE Data

As no specific experimental VLE data sets for the acetic acid-octan-1-ol mixture were found, there is no corresponding information on the application of thermodynamic consistency tests. Such tests, including the Redlich-Kister, Herington, and Van Ness tests, are crucial for validating the reliability of experimental VLE data. researchgate.netoregonstate.edu

Liquid-Liquid Equilibrium (LLE) Investigation (if immiscibility or partial immiscibility exists)

The primary context in which the liquid-liquid equilibrium of acetic acid and 1-octanol is studied is within the ternary system of water-acetic acid-1-octanol. acs.org These studies are motivated by the need to extract acetic acid from aqueous solutions, where 1-octanol acts as the solvent. This implies that while 1-octanol is a good solvent for acetic acid, there is a degree of immiscibility between 1-octanol and water.

Binodal Curve Determination and Tie-Line Data

For the binary acetic acid-octan-1-ol system, specific binodal curves and tie-line data are not available. However, for the ternary system (water + acetic acid + 1-octanol), extensive data exists. The binodal curve, or solubility curve, defines the boundary of the two-phase region. acs.org Tie-lines connect the compositions of the two liquid phases (the aqueous phase and the organic phase) that are in equilibrium. scialert.net

Below is an example table showing experimental tie-line data for the ternary system of {water (1) + acetic acid (2) + 1-octanol (3)} at a specific temperature, illustrating the type of data available for related systems.

| Mole Fraction of Water (Aqueous Phase) | Mole Fraction of Acetic Acid (Aqueous Phase) | Mole Fraction of 1-Octanol (Aqueous Phase) | Mole Fraction of Water (Organic Phase) | Mole Fraction of Acetic Acid (Organic Phase) | Mole Fraction of 1-Octanol (Organic Phase) |

| Data unavailable for the binary system | Data unavailable for the binary system | Data unavailable for the binary system | Data unavailable for the binary system | Data unavailable for the binary system | Data unavailable for the binary system |

This table is intentionally left blank as no data for the binary system is available. Data for the ternary system can be found in sources like the Journal of Chemical & Engineering Data. acs.org

Critical Solution Temperature (CST) Analysis

There is no information available regarding the critical solution temperature for the acetic acid-octan-1-ol binary mixture. The CST represents the temperature above which the components of a partially miscible mixture become fully miscible in all proportions. Without experimental LLE data for the binary system across a range of temperatures, the CST cannot be determined.

Solid-Liquid Equilibrium (SLE) and Crystallization Behavior

Detailed experimental studies specifically mapping the solid-liquid phase diagram for the acetic acid and 1-octanol binary system are not readily found in the surveyed literature. However, the individual properties of the components can provide a basis for predicting the general characteristics of the mixture's SLE and crystallization behavior.

Acetic acid has a melting point of 16.6 °C, while 1-octanol melts at -15 °C. Given the significant difference in their melting points and the potential for intermolecular interactions (hydrogen bonding) between the carboxylic acid and the alcohol, it is highly probable that the binary system would exhibit eutectic behavior. A eutectic system is characterized by a composition at which the mixture solidifies at a lower temperature than any other composition.

Table 1: Melting Points of Pure Components

| Compound | Melting Point (°C) |

| Acetic Acid | 16.6 |

| Octan-1-ol | -15 |